1,2,3,4,6-Pentabromo-dibenzofuran
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Overview
Description
1,2,3,4,6-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Less brominated dibenzofuran derivatives.
Substitution: Dibenzofuran derivatives with substituted functional groups.
Scientific Research Applications
1,2,3,4,6-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying brominated aromatic compounds.
Biology: Investigated for its potential toxicological effects on living organisms and its environmental persistence.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.
Industry: Used in the production of flame retardants and other brominated industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate transcriptional pathways that lead to the expression of various genes involved in xenobiotic metabolism and detoxification. This interaction can result in both beneficial and adverse effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
1,2,3,4,6-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,4,9-Pentabromo-dibenzofuran: Similar in structure but with bromine atoms at different positions.
1,2,3,6,9-Pentabromo-dibenzofuran: Another isomer with a different bromination pattern.
1,2,3,7,8-Pentabromo-dibenzofuran: Known for its toxicological effects and environmental persistence .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Properties
CAS No. |
617707-93-4 |
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Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,4,6-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H |
InChI Key |
AGYXAGPQZZYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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